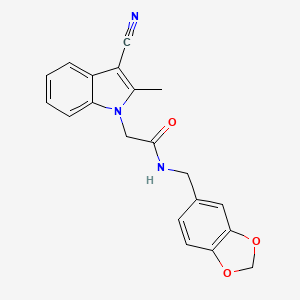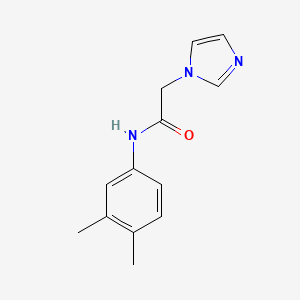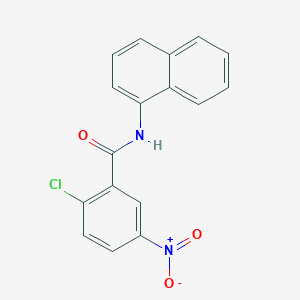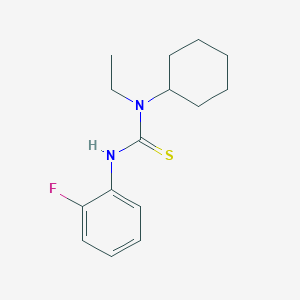![molecular formula C19H19N7O2S3 B5567403 4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrimidine ring, a thiazole ring, and a piperazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar functional groups .Applications De Recherche Scientifique
Antiproliferative Activity
Compounds related to 4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives found some compounds exhibiting potential anticancer properties (Mallesha et al., 2012).
Antimicrobial Activity
Sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which are structurally related, have shown in vitro antimicrobial activity. A study by Bhatt et al. (2016) highlighted their effectiveness against various bacteria and their potential antifungal and antimalarial properties (Bhatt et al., 2016).
Insecticidal Activity
Compounds with structural similarity to 4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine have been investigated for their insecticidal properties. Soliman et al. (2020) synthesized a series of sulfonamide-bearing thiazole derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis, indicating potential as insecticidal agents (Soliman et al., 2020).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a significant focus in scientific research. For example, the study by Ali and Abdel-Monem (2008) on imidazole and pyrimidine derivatives containing chromone moiety contributed to the understanding of the chemical properties and potential applications of these compounds (Ali & Abdel-Monem, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[5-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S3/c1-14-23-15(11-29-14)16-2-3-19(30-16)31(27,28)26-8-6-24(7-9-26)17-10-18(22-12-21-17)25-5-4-20-13-25/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUYEGXASWKNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)
![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)